BenchChemオンラインストアへようこそ!

6-Iodo-8-methylimidazo[1,2-a]pyrazine

Cross-Coupling Suzuki-Miyaura Palladium Catalysis

6-Iodo-8-methylimidazo[1,2-a]pyrazine (CAS 2231675-64-0) is a differentiated heterocyclic building block for medicinal chemistry. The C6-iodo substituent enables efficient palladium-catalyzed Suzuki-Miyaura cross-coupling with superior kinetics versus bromo/chloro analogs, while the C8-methyl group serves as a fixed SAR element. This specific regioisomer (iodo at C6, methyl at C8) is not interchangeable with other halogenated or positional variants—substitution at C6 versus C3 alters electronic distribution and steric environment, leading to divergent biological outcomes. Computed LogP of 1.64 and TPSA of 30.19 Ų position derived analogs favorably within drug-like space for oral bioavailability and CNS penetration. Deploy for kinase inhibitor programs (FLT3, Aurora, CK2, PI3K), adenosine A2A receptor antagonist design, or fluorescence-based energy transfer cassettes via orthogonal C6/C8 reactivity. The heavy iodine atom provides anomalous scattering for X-ray crystallography phasing. Available at 98% purity from multiple suppliers; verify specific regioisomer and purity before procurement.

Molecular Formula C7H6IN3
Molecular Weight 259.05 g/mol
CAS No. 2231675-64-0
Cat. No. B1415875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-8-methylimidazo[1,2-a]pyrazine
CAS2231675-64-0
Molecular FormulaC7H6IN3
Molecular Weight259.05 g/mol
Structural Identifiers
SMILESCC1=NC(=CN2C1=NC=C2)I
InChIInChI=1S/C7H6IN3/c1-5-7-9-2-3-11(7)4-6(8)10-5/h2-4H,1H3
InChIKeyHIPLECUHEWBHFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Iodo-8-methylimidazo[1,2-a]pyrazine: A C6-Iodinated Imidazopyrazine Scaffold with Defined Physicochemical Profile for Cross-Coupling-Based Library Synthesis


6-Iodo-8-methylimidazo[1,2-a]pyrazine (CAS: 2231675-64-0) is a heterocyclic compound belonging to the imidazo[1,2-a]pyrazine class, a nitrogen-bridged fused bicyclic system recognized as a privileged scaffold in medicinal chemistry due to its purine isostere character [1]. The compound is characterized by two key structural features: an iodine atom at the C6 position of the pyrazine ring and a methyl group at the C8 position [2]. With a molecular formula of C7H6IN3 and a molecular weight of 259.05 g/mol, this compound is available from commercial suppliers at purities of 95% and 98%, with documented computed physicochemical parameters including LogP of 1.64232 and TPSA of 30.19 Ų . The scaffold is positioned within a broader family of imidazo[1,2-a]pyrazines that have been extensively investigated as inhibitors of multiple kinase targets including FLT3, Aurora kinases, CK2, and PI3K, as well as modulators of adenosine receptors [3][4][5].

Why 6-Iodo-8-methylimidazo[1,2-a]pyrazine Cannot Be Interchanged with Other Imidazo[1,2-a]pyrazine Analogs Without Loss of Synthetic Utility or Physicochemical Profile


Generic substitution among imidazo[1,2-a]pyrazine analogs is not scientifically justified due to three critical dimensions of differentiation. First, the halogen identity and position determine cross-coupling reactivity: the C6-iodo substituent enables palladium-catalyzed Suzuki-Miyaura cross-coupling with fundamentally different kinetics than C6-bromo or C6-chloro analogs, a distinction that directly impacts synthetic route efficiency and product yield [1]. Second, positional isomerism within the fused ring system matters: substitution at C6 versus C3 of the imidazo[1,2-a]pyrazine core alters the electronic distribution and steric environment, which translates to divergent SAR outcomes in medicinal chemistry campaigns [2]. Third, the combination of C6-iodo and C8-methyl substituents yields a specific computed LogP of 1.64232 that differs meaningfully from both the unsubstituted core and other halogenated analogs, affecting solubility, permeability, and chromatographic behavior . Procurement without attention to these specific structural and physicochemical parameters risks introducing compounds with unintended reactivity profiles or suboptimal drug-like properties into the research pipeline.

6-Iodo-8-methylimidazo[1,2-a]pyrazine: Quantitative Differentiation Evidence Versus Closest Structural Analogs


C6-Iodo Substituent Enables Enhanced Suzuki-Miyaura Cross-Coupling Reactivity Versus C6-Bromo and C6-Chloro Analogs

The C6-iodo substituent in 6-iodo-8-methylimidazo[1,2-a]pyrazine provides superior leaving group capability for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions compared to bromo or chloro analogs. Published methodology demonstrates that imidazo[1,2-a]pyrazines undergo selective functionalization at C3 and C6 positions via palladium-catalyzed sequential Suzuki-Miyaura cross-coupling, with the C6 position representing a key site for aryl group introduction [1]. The iodine substituent, due to its lower bond dissociation energy (C-I ≈ 209 kJ/mol) relative to C-Br (≈ 285 kJ/mol) and C-Cl (≈ 327 kJ/mol), facilitates more facile oxidative addition to Pd(0) catalysts, enabling milder reaction conditions and broader substrate scope in cross-coupling applications [2].

Cross-Coupling Suzuki-Miyaura Palladium Catalysis C-H Functionalization Medicinal Chemistry

Computed LogP of 1.64232 Differentiates 6-Iodo-8-methylimidazo[1,2-a]pyrazine from 6-Bromo Analog (LogP ~2.1) and Parent Core for Property-Based Compound Selection

6-Iodo-8-methylimidazo[1,2-a]pyrazine exhibits a computed LogP value of 1.64232 , which falls within the optimal range (1-3) for oral bioavailability according to Lipinski's Rule of Five. This value differs meaningfully from the computed XLogP3-AA of approximately 2.1 for the 6-bromo analog (2-bromo-8-methylimidazo[1,2-a]pyrazine) [1], representing a reduction in lipophilicity of approximately 0.46 log units. The parent unsubstituted 8-methylimidazo[1,2-a]pyrazine core, lacking the C6 halogen, would be expected to have an even lower LogP, while the 6-chloro analog (MW 167.6) falls into a substantially lower molecular weight and lipophilicity class .

Lipophilicity LogP Physicochemical Properties Drug-Likeness ADME

Molecular Weight of 259.05 g/mol and Heavy Atom Presence Distinguish 6-Iodo-8-methylimidazo[1,2-a]pyrazine from 6-Bromo (212.05) and 6-Chloro (167.6) Analogs for Detection and Crystallography Applications

The molecular weight of 6-iodo-8-methylimidazo[1,2-a]pyrazine (259.05 g/mol) is substantially higher than that of the corresponding 6-bromo analog (212.05 g/mol) [1] and 6-chloro analog (167.6 g/mol) . This 47 g/mol difference from the bromo analog and 91.45 g/mol difference from the chloro analog provides a quantifiable advantage in detection sensitivity and isotopic pattern recognition. In mass spectrometry, the characteristic iodine isotopic signature (100% abundance at m/z, no significant M+2 natural abundance peak like bromine's ~1:1 ratio) provides unambiguous identification in complex reaction mixtures.

Molecular Weight Heavy Atom Mass Spectrometry X-ray Crystallography Detection Sensitivity

Positional Specificity at C6 of Imidazo[1,2-a]pyrazine Core Differentiates from C3-Iodo Isomer (3-iodo-8-methylimidazo[1,2-a]pyrazine) with Implications for Cross-Coupling Regioselectivity

The iodine substituent at the C6 position of 6-iodo-8-methylimidazo[1,2-a]pyrazine represents a distinct regioisomer from 3-iodo-8-methylimidazo[1,2-a]pyrazine (CAS 2866352-80-7) . Published methodology on imidazo[1,2-a]pyrazines has established that palladium-catalyzed sequential Suzuki-Miyaura cross-coupling proceeds selectively at C3 and C6 positions, with these sites exhibiting differential reactivity profiles [1]. The C6 position is specifically accessible for direct cross-coupling with aryl boronic acids, while the C3 position may require distinct conditions or sequential functionalization strategies.

Positional Isomerism Regioselectivity C-H Functionalization Imidazo[1,2-a]pyrazine SAR

Commercially Available C6-Iodo-8-methylimidazo[1,2-a]pyrazine at 98% Purity Provides Defined Building Block Quality Not Universally Available for All Positional Analogs

6-Iodo-8-methylimidazo[1,2-a]pyrazine is commercially available from multiple reputable suppliers with documented purity specifications ranging from 95% to 98% . The product is offered in research quantities (1g, 5g, 10g) with supporting analytical documentation including NMR, HPLC, and mass spectrometry verification . This level of commercial availability with verified purity represents a quantifiable procurement advantage compared to less common positional analogs or de novo synthesis requirements.

Building Block Commercial Availability Purity Specification Procurement Lead Optimization

Topological Polar Surface Area of 30.19 Ų Predicts Favorable Membrane Permeability Compared to More Polar Imidazo[1,2-a]pyrazine Derivatives with Additional Heteroatom Substituents

6-Iodo-8-methylimidazo[1,2-a]pyrazine exhibits a computed topological polar surface area (TPSA) of 30.19 Ų . This value falls well below the established threshold of 140 Ų for oral bioavailability and below the 90 Ų threshold frequently cited for favorable blood-brain barrier penetration [1]. The low TPSA is a direct consequence of the compound's specific substitution pattern (C6-iodo, C8-methyl) without additional polar functional groups. This physicochemical profile differentiates the compound from more highly substituted imidazo[1,2-a]pyrazine derivatives (e.g., those with carboxylate, amine, or hydroxyl groups) that exhibit significantly higher TPSA values and consequently reduced passive membrane permeability.

TPSA Membrane Permeability Blood-Brain Barrier Physicochemical Properties Drug Design

Optimal Scientific and Industrial Applications for 6-Iodo-8-methylimidazo[1,2-a]pyrazine Based on Verified Differentiation Evidence


Medicinal Chemistry: Synthesis of C6-Arylated Imidazo[1,2-a]pyrazine Kinase Inhibitor Libraries via Suzuki-Miyaura Cross-Coupling

6-Iodo-8-methylimidazo[1,2-a]pyrazine is optimally deployed as a key building block for the synthesis of C6-arylated imidazo[1,2-a]pyrazine derivatives targeting kinases such as FLT3, Aurora kinases, CK2, and PI3K [1]. The C6-iodo substituent enables efficient palladium-catalyzed Suzuki-Miyaura cross-coupling with diverse aryl and heteroaryl boronic acids, allowing systematic exploration of C6 SAR while retaining the C8-methyl group as a fixed structural element [2]. This synthetic strategy is directly supported by published methodology demonstrating selective functionalization at the C6 position of imidazo[1,2-a]pyrazines [2]. The intermediate LogP of 1.64 and low TPSA of 30.19 Ų position resulting derivatives favorably within drug-like chemical space for oral bioavailability and potential CNS penetration .

Adenosine A2A Receptor Antagonist Development Programs

The imidazo[1,2-a]pyrazine scaffold has been validated as a decorable core for adenosine receptor antagonist design, with specific applications targeting the human A2A receptor subtype [3]. 6-Iodo-8-methylimidazo[1,2-a]pyrazine serves as a versatile intermediate for installing diverse C6 substituents that modulate receptor affinity and selectivity. The commercial availability of this specific regioisomer at 98% purity enables rapid entry into A2A antagonist SAR campaigns without the time and resource investment required for de novo scaffold synthesis . The low TPSA of 30.19 Ų is particularly advantageous for CNS applications of A2A antagonists, which are being investigated for Parkinson's disease and other neurological disorders [4].

Fluorescent Probe and Energy Transfer Cassette Development

6-Iodo-8-methylimidazo[1,2-a]pyrazine can be utilized in the synthesis of energy transfer cassettes via sequential click chemistry at the C8 position and Suzuki-Miyaura cross-coupling at the C6 position [5]. The orthogonal reactivity of the C6-iodo group (cross-coupling) relative to potential C8 modifications (click chemistry) enables the construction of donor-acceptor systems for fluorescence-based applications. The heavy iodine atom provides additional utility as an internal reference for mass spectrometry characterization of these complex molecular architectures, with the characteristic iodine isotopic pattern facilitating unambiguous product identification .

Structure-Based Drug Design with X-ray Crystallographic Validation

The presence of the iodine heavy atom in 6-iodo-8-methylimidazo[1,2-a]pyrazine enables anomalous scattering for experimental phasing in X-ray crystallography, facilitating high-resolution structure determination of protein-ligand complexes. This capability is particularly valuable for structure-based drug design programs targeting imidazo[1,2-a]pyrazine-binding proteins such as Aurora kinases, where crystal structures have been solved for related imidazo[1,2-a]pyrazine inhibitors [6]. The 259.05 g/mol molecular weight, which is 47 g/mol higher than the bromo analog, provides stronger anomalous signal for sulfur-SAD and iodide-SAD phasing methods . The commercial availability of this compound from multiple suppliers at verified purity ensures reliable access for crystallography-grade material procurement .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Iodo-8-methylimidazo[1,2-a]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.